3-[(6-Fluoropyridin-3-yl)oxy]propan-1-ol
Description
Properties
IUPAC Name |
3-(6-fluoropyridin-3-yl)oxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2/c9-8-3-2-7(6-10-8)12-5-1-4-11/h2-3,6,11H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVVOWVNRJXJSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OCCCO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Fluoropyridin-3-yl)oxy]propan-1-ol typically involves the reaction of 6-fluoropyridine-3-ol with 3-chloropropanol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of the pyridine derivative attacks the carbon atom of the chloropropanol, displacing the chlorine atom and forming the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to maximize the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(6-Fluoropyridin-3-yl)oxy]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the fluorine atom under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-[(6-Fluoropyridin-3-yl)oxy]propanal or 3-[(6-Fluoropyridin-3-yl)oxy]propanoic acid.
Reduction: Formation of 3-[(6-Fluoropyridin-3-yl)oxy]propane.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(6-Fluoropyridin-3-yl)oxy]propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate due to its unique chemical properties.
Industry: Used in the development of agrochemicals and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism by which 3-[(6-Fluoropyridin-3-yl)oxy]propan-1-ol exerts its effects depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s ability to interact with biological targets, such as enzymes or receptors, by influencing the electronic properties of the molecule. The pyridine ring can also participate in hydrogen bonding and other interactions with biological macromolecules, affecting the compound’s activity and specificity.
Comparison with Similar Compounds
Substituent Variations on the Pyridine Ring
The pyridine ring’s substituents significantly influence the compound’s reactivity, solubility, and biological activity. Below is a comparative analysis of analogs with substitutions at the 2-, 5-, or 6-positions of the pyridine ring:
Key Observations :
- Fluorine vs. Chlorine : Replacing fluorine with chlorine at the 6-position (e.g., 3-(6-chloropyridin-3-yl)propan-1-ol) increases molecular weight by ~0.46 g/mol due to chlorine’s higher atomic mass. Chlorine’s electronegativity and steric bulk may alter reactivity in cross-coupling reactions .
- Amino Substituents: The presence of an amino group (e.g., 3-(2-amino-5-fluoropyridin-3-yl)propan-1-ol) reduces molecular weight slightly (170.18 vs. 171.17) and enhances solubility in polar solvents due to hydrogen bonding .
- Positional Isomerism: In 3-[(3-aminopyridin-4-yl)oxy]propan-1-ol, the hydroxyl group is linked via an ether bond at the 4-position of the pyridine ring instead of the 3-position, which may affect steric interactions in target binding .
Functional Group Modifications on the Propanol Chain
Variations in the propanol chain’s functional groups impact the compound’s polarity and synthetic utility:
Key Observations :
- Amine Derivatives : The dihydrochloride salt of the amine (C₈H₁₃Cl₂FN₂O) enhances water solubility, facilitating its use in biological assays .
- Nitrile Derivatives : The acetonitrile analog (C₇H₅FN₂O) introduces a nitrile group, which is reactive in cycloaddition reactions or as a precursor to carboxylic acids .
Biological Activity
3-[(6-Fluoropyridin-3-yl)oxy]propan-1-ol is a compound that has garnered interest due to its potential biological activities, particularly in the context of neurological disorders. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its receptor interactions and therapeutic implications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Research indicates that this compound and its derivatives exhibit significant activity as partial agonists for dopamine D2/D3 receptors and serotonin 5-HT1A receptors. These interactions are particularly relevant for the treatment of Parkinson's disease, where modulation of these pathways can alleviate both motor and non-motor symptoms.
Receptor Interaction Studies
In a study conducted by Du et al. (2022), a series of derivatives based on this compound were synthesized and evaluated for their activity at various receptors. The results are summarized in the following table:
| Compound | D2L EC50 (nmol/L) | D3 EC50 (nmol/L) | 5-HT1A EC50 (nmol/L) | Emax (%) |
|---|---|---|---|---|
| 7a | 0.8 | >1000 | 23.7 | 97.1 |
| 7b | 0.9 | 19 | 2.3 | 96.1 |
| 7c | 22.4 | >1000 | 0.8 | 102.6 |
| 7d | >1000 | NT | 0.6 | 102.4 |
| ... | ... | ... | ... | ... |
Key Findings:
- Dopamine Receptors : The compounds demonstrated varied potency at D2 and D3 receptors, with some showing low nanomolar EC50 values, indicating strong agonistic properties.
- Serotonin Receptors : The interaction with the serotonin receptor was also significant, suggesting a potential for multitarget therapeutic strategies.
Parkinson’s Disease Treatment
The multitarget approach using compounds like this compound is particularly promising in Parkinson's disease management. Partial agonism at dopamine receptors can help balance neurotransmitter levels, while serotonin receptor activation may address mood disorders associated with PD.
Immune Modulation
Research has also suggested that derivatives of this compound may have applications in immunology, potentially acting as immunosuppressants in inflammatory diseases . This opens avenues for further investigation into its therapeutic use beyond neurological applications.
Mechanistic Insights
The biological activity of this compound is believed to stem from its ability to modulate neurotransmitter systems involved in mood regulation and motor control. The dual action on both dopamine and serotonin receptors could provide a more comprehensive treatment strategy for complex conditions such as Parkinson’s disease.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[(6-Fluoropyridin-3-yl)oxy]propan-1-ol, and what reaction conditions are critical for optimizing yield?
- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1 : React 6-fluoropyridin-3-ol with a propane-1,3-diol derivative under basic conditions (e.g., K₂CO₃ in acetonitrile at reflux) to form the ether linkage .
- Step 2 : Use palladium catalysts (e.g., Pd₂(dba)₃ with PCy₃ ligand) for cross-coupling reactions to introduce functional groups .
- Critical Conditions : Temperature control (e.g., 60–85°C), solvent selection (1,4-dioxane or CH₃CN), and stoichiometric ratios of reagents (e.g., 1.2 equivalents of fluoropyridine derivative) .
Q. How can the structure of this compound be confirmed experimentally?
- Methodology :
- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. Prepare single crystals via slow evaporation in polar solvents like ethanol .
- NMR spectroscopy : Analyze -NMR for fluorine environment (δ ~ -110 ppm for 6-F substituent) and -NMR for hydroxyl (δ 1.6–2.1 ppm) and pyridyl protons (δ 7.5–8.3 ppm) .
- Mass spectrometry : Confirm molecular weight (MW = 185.18 g/mol) using ESI-MS in positive ion mode .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
